![molecular formula C26H18Cl2N4OS B4739996 3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an allyl group, a dichlorophenyl group, a triazolylthio group, and a phenylquinolinol group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring is attached to a dichlorophenyl group and an allyl group. The molecule also contains a thioether linkage to a phenylquinolinol group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, can often be predicted based on the types of functional groups present in the molecule .Scientific Research Applications
Anticancer Agents
Compounds with a 1,2,4-triazole structure have been synthesized and evaluated as promising anticancer agents . For instance, some 1,2,4-triazole derivatives showed promising cytotoxic activity against human cancer cell lines including MCF-7, Hela, and A549 . The mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme were also studied .
Antibacterial Agents
1,2,4-Triazole derivatives have been identified as important antibacterial agents . They have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[5-(3,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4OS/c1-2-14-32-24(17-12-13-19(27)20(28)15-17)30-31-26(32)34-23-22(16-8-4-3-5-9-16)18-10-6-7-11-21(18)29-25(23)33/h2-13,15H,1,14H2,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRFFFEEKHCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(3,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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